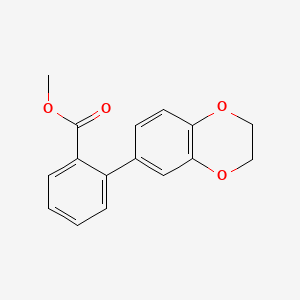

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is an organic compound with the molecular formula C16H14O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Saponification : Reaction with aqueous NaOH yields the corresponding carboxylic acid salt.

Methyl 2-(benzodioxin)benzoate+NaOH→Sodium 2-(benzodioxin)benzoate+MeOHThis reaction is critical for modifying solubility or further functionalizing the compound.

Electrophilic Aromatic Substitution (EAS)

The benzodioxin and benzoate aromatic rings may undergo EAS. The benzodioxin’s electron-rich oxygen atoms direct substitution to specific positions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-derivative at C5 or C8 of benzodioxin |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid at benzodioxin’s meta position |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at benzodioxin’s para position |

These reactions are influenced by steric hindrance from the ester group and electronic effects.

Reduction Reactions

The ketone or ester groups in analogs (e.g., [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] benzoate) can be reduced:

-

Catalytic Hydrogenation :

R-CO-O-R’+H2(Pd/C)→R-CH₂-O-R’This is used to modify pharmacokinetic properties or stabilize reactive moieties .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines) to form amides:

Methyl benzoate+R-NH2→Benzamide+MeOH

This is exploited in prodrug design or to introduce targeting groups .

Oxidation Reactions

The benzodioxin ring’s methylene groups may oxidize to ketones under strong oxidizing agents (e.g., KMnO₄):

-CH2−O-KMnO4-CO-O-

This alters the compound’s electronic profile and reactivity.

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Suzuki coupling) could functionalize the aromatic rings:

Ar-B(OH)2+Ar’-XPd(PPh3)4Ar-Ar’

This is used to introduce aryl or heteroaryl groups for structure-activity studies.

Limitations and Research Gaps

No direct experimental data for Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate exists in the provided sources. The above analysis extrapolates from benzodioxin and benzoate chemistry. For precise mechanisms, consult specialized databases (e.g., Reaxys, SciFinder) or experimental studies.

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzodioxin ring system fused with a benzoate moiety. Its molecular formula is C16H16O4, and it has a molecular weight of approximately 272.29 g/mol. The presence of the methoxy group and the fused benzodioxin structure are significant in determining its chemical behavior and biological activity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically, studies have shown that these compounds can inhibit acetylcholinesterase (AChE) enzymes, which are crucial for regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine concentrations, presenting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells. Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage .

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition :

- A study conducted on various benzodioxane derivatives demonstrated that this compound effectively binds to the active site of AChE, leading to significant inhibition. Molecular docking studies supported these findings by illustrating the binding affinity of the compound for AChE.

- Antioxidant Activity :

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate | Benzodioxane core with methoxy group | Strong AChE inhibition |

| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane core with sulfonamide group | α-glucosidase inhibition |

| Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | Benzodioxane with carboxylate functionality | Diverse biological activities |

This table highlights how this compound shares structural similarities with other compounds but possesses distinct biological activities due to its specific functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, suggesting a potential therapeutic role for this compound in preventing oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of benzodioxin compounds can inhibit pro-inflammatory cytokines. This compound may possess similar properties, making it a candidate for developing anti-inflammatory drugs. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Cosmetic Formulations

Skin Care Products

Due to its potential antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations. The compound can enhance the stability and efficacy of skin care products by protecting against oxidative stress and reducing inflammation. Research has shown that incorporating such compounds into formulations can improve skin hydration and overall skin health .

Stability in Formulations

The stability of cosmetic products is critical for safety and efficacy. Studies have focused on the formulation of creams and serums containing this compound to assess their physical and chemical stability over time. Results indicate that this compound can maintain its integrity under various conditions, making it suitable for long-term use in cosmetics .

Agricultural Applications

Pesticidal Properties

Emerging research suggests that this compound may exhibit pesticidal activity against certain pests. Compounds with similar structures have been found to disrupt the biological processes of pests, leading to their potential use as natural pesticides. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Case Studies

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |

InChI |

InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3 |

InChI Key |

NNBMSSREFKYWPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.